Cas no 120266-91-3 (7-methylpyrido[2,3-d]pyrimidin-4-amine)

7-Methylpyrido[2,3-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core with a methyl substituent at the 7-position and an amino group at the 4-position. This structure imparts significant potential as a versatile intermediate in pharmaceutical and agrochemical synthesis. Its fused bicyclic system offers rigidity and electronic diversity, making it valuable for designing kinase inhibitors and other biologically active molecules. The amino group enhances reactivity for further functionalization, while the methyl group may influence solubility and metabolic stability. The compound's well-defined scaffold is advantageous for medicinal chemistry applications, particularly in the development of targeted therapeutics. High purity and consistent synthesis protocols ensure reliability for research and industrial use.
7-methylpyrido[2,3-d]pyrimidin-4-amine structure
120266-91-3 structure
Product Name:7-methylpyrido[2,3-d]pyrimidin-4-amine
CAS No:120266-91-3
MF:C8H8N4
MW:160.17592048645
CID:2617003
PubChem ID:71743141
Update Time:2025-05-19

7-methylpyrido[2,3-d]pyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 7-methylpyrido[2,3-d]pyrimidin-4-amine
    • DTXSID30857286
    • 120266-91-3
    • SCHEMBL15841024
    • MDL: MFCD20703587
    • Inchi: 1S/C8H8N4/c1-5-2-3-6-7(9)10-4-11-8(6)12-5/h2-4H,1H3,(H2,9,10,11,12)
    • InChI Key: PHVSCPZRNLMDJD-UHFFFAOYSA-N
    • SMILES: N1C(C)=CC=C2C(N)=NC=NC=12

Computed Properties

  • Exact Mass: 160.074896272Da
  • Monoisotopic Mass: 160.074896272Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 64.7Ų

7-methylpyrido[2,3-d]pyrimidin-4-amine Pricemore >>

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Additional information on 7-methylpyrido[2,3-d]pyrimidin-4-amine

Professional Introduction to 7-methylpyrido[2,3-d]pyrimidin-4-amine (CAS No: 120266-91-3)

7-methylpyrido[2,3-d]pyrimidin-4-amine, identified by the Chemical Abstracts Service Number (CAS No) 120266-91-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrido[2,3-d]pyrimidine scaffold, a class of molecules known for their diverse biological activities and potential therapeutic applications. The presence of a methyl group at the 7-position and an amine group at the 4-position introduces specific chemical functionalities that contribute to its unique reactivity and biological profile.

The structural framework of 7-methylpyrido[2,3-d]pyrimidin-4-amine incorporates two fused pyrimidine rings, which are six-membered aromatic heterocycles containing nitrogen atoms. This bicyclic system is a privileged scaffold in drug discovery due to its ability to mimic natural nucleobases and interact with biological targets such as enzymes and receptors. The compound's amine functionality at the 4-position provides a site for further chemical modification, enabling the synthesis of derivatives with enhanced pharmacological properties.

In recent years, there has been growing interest in pyrido[2,3-d]pyrimidine derivatives as scaffolds for developing novel therapeutic agents. These compounds have shown promise in various pharmacological contexts, including antiviral, anticancer, and anti-inflammatory applications. The amine group in 7-methylpyrido[2,3-d]pyrimidin-4-amine serves as a versatile handle for conjugation with other bioactive molecules or for further derivatization to optimize pharmacokinetic and pharmacodynamic profiles.

One of the most compelling aspects of 7-methylpyrido[2,3-d]pyrimidin-4-amine is its potential as a precursor for kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are frequently implicated in diseases such as cancer. By designing analogs of this compound that target specific kinase domains, researchers aim to develop inhibitors that can modulate these pathways effectively. The methyl group at the 7-position may influence the electronic properties of the molecule, affecting its binding affinity and selectivity towards target proteins.

Recent studies have highlighted the importance of understanding the conformational dynamics of heterocyclic compounds like 7-methylpyrido[2,3-d]pyrimidin-4-amine in their interactions with biological targets. Computational chemistry approaches, including molecular dynamics simulations and quantum mechanical calculations, have been employed to elucidate how structural modifications can influence binding affinity and specificity. These studies have revealed that subtle changes in the substitution pattern can significantly alter the biological activity of the molecule.

The synthesis of 7-methylpyrido[2,3-d]pyrimidin-4-amine involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group interconversions. Advances in synthetic methodologies have enabled the efficient preparation of complex heterocyclic systems like this one, making it more accessible for further medicinal chemistry investigations.

From a medicinal chemistry perspective, 7-methylpyrido[2,3-d]pyrimidin-4-amine represents an intriguing example of how structural diversity can be leveraged to discover new therapeutic agents. Its unique scaffold and functional groups provide a rich foundation for designing molecules with tailored biological activities. Researchers are exploring various derivatives to enhance their potency, selectivity, and pharmacokinetic properties.

The potential applications of 7-methylpyrido[2,3-d]pyrimidin-4-amine extend beyond kinase inhibition. Its structural features make it a promising candidate for other therapeutic areas as well. For instance, modifications at the 7-position could lead to compounds with antiviral or anti-inflammatory properties. Additionally, the amine group offers opportunities for prodrug design or targeted drug delivery systems.

In conclusion,7-methylpyrido[2,3-d]pyrimidin-4-amine (CAS No: 120266-91-3) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique scaffold and functional groups make it a valuable scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new biological activities and synthetic strategies for this class of molecules,7-methylpyrido[2,3-d]pyrimidin-4-amine is likely to remain a focus of interest in drug discovery efforts.

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